(2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Overview
Description
“(2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1803603-43-1 . It is a versatile material used in various scientific research. It offers immense potential in drug development, neurology, and molecular biology due to its unique structure and properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3.2ClH/c1-15-11-5-2-8 (7-13)6-10 (11)14-12 (15)9-3-4-9;;/h2,5-6,9H,3-4,7,13H2,1H3;2*1H . This indicates that the compound has a complex structure with a benzodiazol ring attached to a cyclopropyl group and a methyl group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.19 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Characterization
- Novel compounds derived from benzimidazole, including analogs related to the query compound, were synthesized and characterized, showcasing a range of chemical modifications and potential for diverse applications (Vishwanathan & Gurupadayya, 2014).
- A series of derivatives were created through reactions with various aldehydes and ammonium chloride, indicating a methodology for developing compounds with potential antimicrobial applications (Visagaperumal et al., 2010).
Biological Activities
- Research on diiron(III) complexes, including those with ligands similar to the query compound, explores their role as functional models for enzymes like methane monooxygenases, highlighting their potential in hydroxylation reactions and organic synthesis (Sankaralingam & Palaniandavar, 2014).
- The creation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives, synthesized for their antimicrobial properties, provides insight into the structure-activity relationships that could guide the development of new antimicrobial agents (Pokhodylo et al., 2009).
Chemical Properties and Reactions
- Investigations into the reactions of certain cyclopropyl derivatives, like the synthesis of heterocycles, present methods for the formation of complex structures with cyclopropyl substituents, offering avenues for chemical synthesis and drug design (Pokhodylo, Matiichuk, & Obushak, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
(2-cyclopropyl-1-methylbenzimidazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9;;/h2,5-6,9H,3-4,7,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMYRRJFJWVXJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)N=C1C3CC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-43-1 | |
Record name | (2-cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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